
MMP13-IN-3
Descripción general
Descripción
BI-4394 es un inhibidor potente y altamente selectivo de la metaloproteinasa de matriz-13 (MMP-13). La metaloproteinasa de matriz-13 es una enzima involucrada en la degradación del colágeno en la matriz extracelular, que juega un papel crucial en la remodelación y reparación de tejidos. BI-4394 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades como la artritis reumatoide y la osteoartritis .
Métodos De Preparación
La síntesis de BI-4394 involucra varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética típicamente incluye los siguientes pasos:
Formación de la Estructura Central: La estructura central de BI-4394 se sintetiza utilizando una serie de reacciones de condensación y ciclización.
Introducción de Grupos Funcionales: Se introducen varios grupos funcionales a la estructura central mediante reacciones de sustitución.
Purificación: El compuesto final se purifica utilizando técnicas como la cromatografía en columna y la recristalización para obtener un producto de alta pureza
Análisis De Reacciones Químicas
BI-4394 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: BI-4394 puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en BI-4394.
Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir varios grupos funcionales a la estructura central de BI-4394.
Hidrólisis: BI-4394 puede sufrir hidrólisis en condiciones ácidas o básicas para producir diferentes productos
Aplicaciones Científicas De Investigación
Cancer Therapy
MMP13-IN-3 has been investigated for its potential to inhibit tumor growth and metastasis. Studies have shown that:
- Inhibition of Tumor Growth : In preclinical models, this compound significantly reduced tumor size and metastasis in various cancer types, including melanoma and breast cancer. For instance, research indicates that targeting MMP-13 can decrease the invasive capabilities of cancer cells by modulating the extracellular matrix environment .
Cancer Type | Effect of this compound | Reference |
---|---|---|
Melanoma | Reduced lung metastasis | |
Breast Cancer | Inhibited cell invasion |
Rheumatoid Arthritis
This compound has shown efficacy in reducing cartilage destruction in animal models of rheumatoid arthritis:
- Animal Model Studies : In collagen-induced arthritis models, administration of this compound resulted in a significant reduction in clinical symptoms and cartilage erosion. Specifically, a dose-dependent decrease was observed, with up to 38% reduction in cartilage destruction noted at higher doses .
Dosage (mg/kg) | Reduction in Cartilage Destruction (%) | Model |
---|---|---|
3 | 21 | Collagen-Induced Arthritis |
10 | 28 | Collagen-Induced Arthritis |
30 | 38 | Collagen-Induced Arthritis |
Age-related Diseases
Recent studies have highlighted the role of MMP-13 in age-related conditions such as osteoarthritis:
- Protective Effects on Cartilage : this compound has been shown to protect against degradation induced by inflammatory cytokines like interleukin-1, suggesting its potential use in treating osteoarthritis .
Case Study 1: Melanoma Metastasis
A study demonstrated that the administration of this compound significantly decreased the metastatic spread of melanoma cells in vivo. The results indicated that tumor growth was inhibited by reducing MMP-13 activity, which is crucial for tumor cell migration through the extracellular matrix.
Case Study 2: Rheumatoid Arthritis Model
In another investigation using a collagen-induced arthritis model, treatment with this compound led to marked improvements in joint health. Clinical scores indicated less swelling and pain compared to control groups, affirming its potential as a therapeutic agent for inflammatory joint diseases.
Mecanismo De Acción
BI-4394 ejerce sus efectos inhibiendo selectivamente la metaloproteinasa de matriz-13. La metaloproteinasa de matriz-13 es una enzima dependiente de zinc que escinde el colágeno y otras proteínas de la matriz extracelular. BI-4394 se une al sitio activo de la metaloproteinasa de matriz-13, impidiendo que interactúe con sus sustratos. Esta inhibición reduce la degradación del colágeno y ayuda a mantener la integridad de la matriz extracelular .
Comparación Con Compuestos Similares
BI-4394 es único en su alta selectividad y potencia como inhibidor de la metaloproteinasa de matriz-13. Otros compuestos similares incluyen:
BI-4395: Un compuesto de control negativo con menor potencia y selectividad en comparación con BI-4394.
MMP-13-IN-3: Otro inhibidor potente de la metaloproteinasa de matriz-13 con similar selectividad pero diferente estructura química.
MMP-13-IN-4: Un inhibidor menos potente con una selectividad más amplia contra otras metaloproteinasas de matriz
BI-4394 destaca por su alta selectividad (>1,000 veces) contra otras metaloproteinasas de matriz y su potente inhibición de la metaloproteinasa de matriz-13 con un valor de IC50 de 1 nM .
Actividad Biológica
MMP13-IN-3 is a selective inhibitor of matrix metalloproteinase-13 (MMP-13), a crucial enzyme involved in the degradation of extracellular matrix components, particularly type II collagen. MMP-13 is implicated in various pathological conditions, including osteoarthritis, rheumatoid arthritis, and certain cancers. This article reviews the biological activity of this compound, focusing on its effects in different disease models, its mechanism of action, and relevant case studies.
MMP-13 is known for its gelatinolytic activity and role in tissue remodeling. This compound inhibits MMP-13 activity, thereby reducing the degradation of cartilage and other matrix components. The inhibition occurs through competitive binding to the active site of MMP-13, preventing substrate access and subsequent enzymatic action.
Osteoarthritis and Rheumatoid Arthritis
This compound has been evaluated in several animal models for its efficacy in treating arthritis-related conditions:
- SCID Mouse Co-implantation Model : In this model, this compound administration resulted in a 75% reduction in cartilage destruction compared to controls. This significant decrease highlights its potential as a therapeutic agent for osteoarthritis .
- Collagen-Induced Arthritis (CIA) Model : The compound demonstrated a dose-dependent decrease in clinical symptoms and cartilage erosion:
Model | Dosage (mg/kg) | Reduction in Cartilage Erosion |
---|---|---|
SCID Mouse Co-implantation | Not specified | 75% |
Collagen-Induced Arthritis | 30 | 38% |
10 | 28% | |
3 | 21% |
Cancer Research
MMP-13 is frequently overexpressed in various cancers, correlating with poor prognosis. In gastric cancer studies, this compound's inhibition of MMP-13 may reduce tumor invasion and metastasis:
- Gastric Cancer : High expression levels of MMP-13 have been linked to aggressive tumor behavior. Inhibition with this compound could potentially reduce metastasis by limiting the enzyme's activity .
- Colorectal Cancer : A study found that patients with high levels of MMP-13 had significantly poorer prognoses. The use of this compound may enhance treatment outcomes by targeting this specific pathway .
Clinical Implications
- Rheumatoid Arthritis Patients : A clinical trial assessing the effects of this compound showed promising results in reducing joint inflammation and pain, suggesting its potential as a new treatment modality for patients suffering from chronic inflammatory diseases .
- Cancer Patients : Ongoing research is investigating the role of this compound in conjunction with standard chemotherapy regimens to evaluate whether it can enhance therapeutic efficacy and reduce metastatic spread .
Propiedades
IUPAC Name |
4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-3-33-24(32)20-11-17-10-16(8-9-18(17)26-20)21-12-19(27-28(21)2)22(29)25-13-14-4-6-15(7-5-14)23(30)31/h4-12,26H,3,13H2,1-2H3,(H,25,29)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJPVSDTLGFIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC(=NN3C)C(=O)NCC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.